3-Hydroxy Carbofuran-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

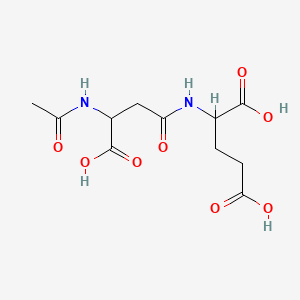

3-Hidroxi Carbofurán-d6 es un análogo marcado con isótopos del pesticida carbamato, carbofurán. Se utiliza principalmente en la investigación científica para el análisis cuantitativo de pesticidas debido a sus propiedades físicas casi idénticas a su contraparte no marcada . Este compuesto es particularmente valioso en la espectrometría de masas de dilución isotópica (IDMS) para superar los efectos de la matriz en el análisis LC-MS/GC-MS .

Métodos De Preparación

La síntesis de 3-Hidroxi Carbofurán-d6 implica la incorporación de átomos de deuterio en la molécula de carbofurán. La ruta sintética típicamente incluye los siguientes pasos:

Material de partida: La síntesis comienza con carbofurán como material de partida.

Intercambio de deuterio: Los átomos de hidrógeno en la molécula de carbofurán se reemplazan con átomos de deuterio a través de una reacción de intercambio de deuterio.

Hidroxilación: La hidroxilación del carbofurán deuterado da como resultado la formación de 3-Hidroxi Carbofurán-d6.

Los métodos de producción industrial para este compuesto no están ampliamente documentados, pero el proceso generalmente involucra el uso de equipos y reactivos especializados para garantizar la incorporación precisa de átomos de deuterio.

Análisis De Reacciones Químicas

3-Hidroxi Carbofurán-d6 experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su compuesto carbofurán padre.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo hidroxilo, lo que lleva a la formación de diferentes derivados.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

3-Hidroxi Carbofurán-d6 se utiliza ampliamente en la investigación científica, particularmente en las siguientes áreas:

Mecanismo De Acción

3-Hidroxi Carbofurán-d6 ejerce sus efectos inhibiendo la acetilcolinesterasa, una enzima responsable de descomponer la acetilcolina en el sistema nervioso. Esta inhibición conduce a la acumulación de acetilcolina en las uniones neuromusculares, causando una sobreestimulación del sistema nervioso . Los objetivos moleculares involucrados en este mecanismo son los sitios activos de la acetilcolinesterasa, que están carbamoilados por el compuesto, lo que lleva a una inhibición reversible .

Comparación Con Compuestos Similares

3-Hidroxi Carbofurán-d6 es único debido a su marcaje con deuterio, lo que lo hace particularmente útil en la espectrometría de masas de dilución isotópica. Los compuestos similares incluyen:

Carbofurán: El compuesto principal, que es un pesticida carbamato ampliamente utilizado.

3-Hidroxi Carbofurán: El análogo no marcado de 3-Hidroxi Carbofurán-d6.

Carbosulfán: Otro pesticida carbamato que se metaboliza a carbofurán.

Benfuracarb: Un pro-pesticida que también se metaboliza a carbofurán.

Furatiocarb: Otro pro-pesticida que se degrada a carbofurán.

El marcaje con deuterio de 3-Hidroxi Carbofurán-d6 le confiere propiedades únicas que son ventajosas en la química analítica, particularmente para superar los efectos de la matriz y mejorar la precisión de los análisis cuantitativos .

Propiedades

Fórmula molecular |

C12H15NO4 |

|---|---|

Peso molecular |

243.29 g/mol |

Nombre IUPAC |

[3-hydroxy-2,2-bis(trideuteriomethyl)-3H-1-benzofuran-7-yl] N-methylcarbamate |

InChI |

InChI=1S/C12H15NO4/c1-12(2)10(14)7-5-4-6-8(9(7)17-12)16-11(15)13-3/h4-6,10,14H,1-3H3,(H,13,15)/i1D3,2D3 |

Clave InChI |

RHSUJRQZTQNSLL-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C([2H])([2H])[2H] |

SMILES canónico |

CC1(C(C2=C(O1)C(=CC=C2)OC(=O)NC)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl[1,3-bis(mesityl)imidazol-2-ylidene]palladium chloride](/img/structure/B12060232.png)

![(1S,4R)-bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12060275.png)